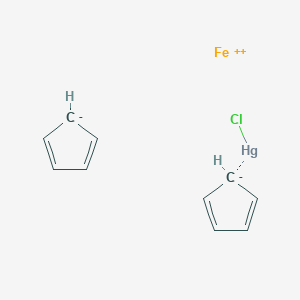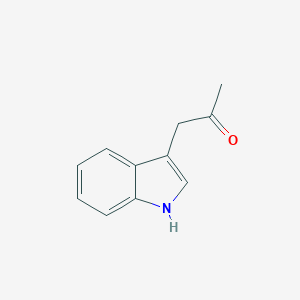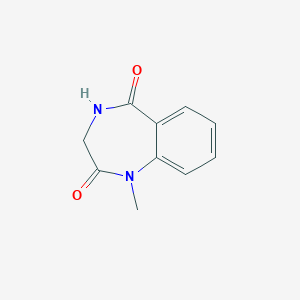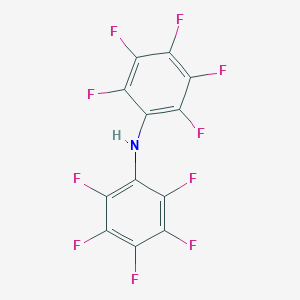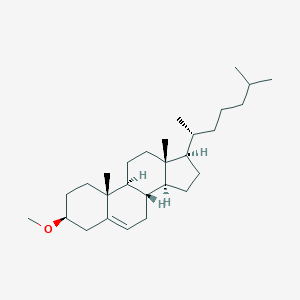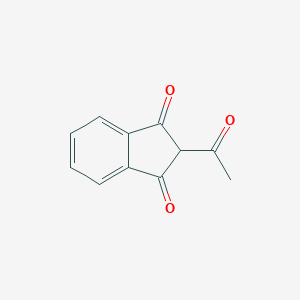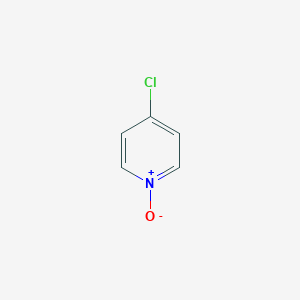
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one is a steroidal estrogen, a derivative of estrone, which is one of the three major endogenous estrogens in humans. Estrone is a weak estrogen compared to estradiol and estriol, but it plays a crucial role in the biosynthesis of these more potent estrogens. This compound is characterized by its unique structural configuration, which includes a hydroxyl group at the third position and a ketone group at the seventeenth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one typically involves the irradiation of corresponding 9alpha,10beta steroids with filtered ultraviolet light. This method is used to prepare 9beta,10alpha-5,7-diene steroids, which are intermediates in the synthesis of pharmacologically interesting compounds . The reaction conditions often include the use of an indium lamp for ultraviolet light irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar irradiation techniques. The availability of raw materials such as ergosterol, pregnenolone, and progesterone is crucial for the preparation of 9beta,10alpha-5,7-diene steroids .
Análisis De Reacciones Químicas
Types of Reactions: (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the steroid structure to achieve desired pharmacological properties.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) and sulfuric acid (H2SO4) are commonly used for oxidation reactions.
Substitution: Substitution reactions often involve the use of halogenating agents like iodine (I2) and bromine (Br2).
Major Products: The major products formed from these reactions include various estrone derivatives, which are used in further synthetic applications .
Aplicaciones Científicas De Investigación
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other steroidal compounds.
Biology: It is used in studies related to estrogen receptor interactions and hormonal regulation.
Medicine: this compound and its derivatives are investigated for their potential in hormone replacement therapy and cancer treatment
Industry: It is used in the production of pharmaceuticals and as a reference compound in analytical chemistry.
Mecanismo De Acción
(9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues such as the female reproductive organs, breasts, hypothalamus, and pituitary gland. Upon binding, the hormone-receptor complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements (ERE) on DNA, leading to the transcription of estrogen-responsive genes . This mechanism is similar to that of other estrogens, but the specific structural configuration of this compound may influence its binding affinity and potency.
Comparación Con Compuestos Similares
Estrone: A weak estrogen that serves as a precursor to estradiol and estriol.
Estradiol: The most potent estrogen, with a higher binding affinity for estrogen receptors.
Estriol: A weak estrogen primarily produced during pregnancy.
Uniqueness of (9beta)-3-Hydroxyestra-1,3,5(10)-trien-17-one: this compound is unique due to its specific structural configuration, which includes a beta-orientation at the ninth position. This configuration may influence its biological activity and interaction with estrogen receptors, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
1225-03-2 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(8R,9R,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16-,18-/m0/s1 |
Clave InChI |
DNXHEGUUPJUMQT-DFGXFYAUSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES isomérico |
C[C@]12CC[C@@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


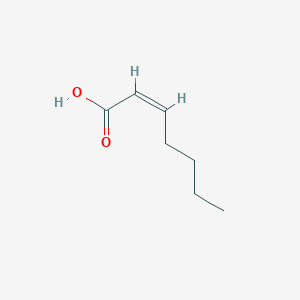
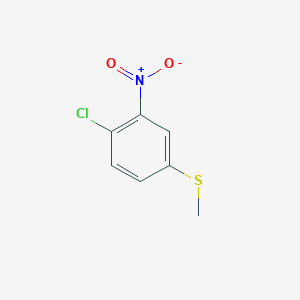
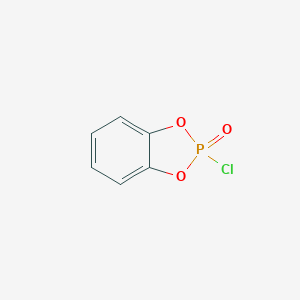
![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid](/img/structure/B73844.png)
